molecular formula C15H12ClN3O2 B5799486 (6-Chloro-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-carbamic acid methyl ester

(6-Chloro-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-carbamic acid methyl ester

Cat. No.: B5799486
M. Wt: 301.73 g/mol
InChI Key: PGWVLAJUEREYOA-UHFFFAOYSA-N
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Description

(6-Chloro-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-carbamic acid methyl ester is a sophisticated chemical scaffold designed for advanced medicinal chemistry and drug discovery research. The compound is built around the imidazo[1,2-a]pyridine core, a privileged structure in pharmacology known for its significant biological activities and presence in several marketed drugs . This core structure is an isostere of benzimidazole, a well-known pharmacophore, which enhances its potential for specific interactions with biological targets . The strategic incorporation of a chlorine atom at the 6-position and a phenyl ring at the 2-position is a common motif in developing compounds with improved biological activity, metabolic stability, and selectivity, particularly inspired by strategies used in antiparasitic agent development . The carbamic acid methyl ester functional group further adds to the molecular diversity and modulates the compound's physicochemical properties, making it a valuable intermediate for further derivatization. This compound is of high interest in early-stage drug discovery for its potential application across multiple therapeutic areas. Researchers can utilize this scaffold in the development of new agents for infectious diseases, given that similar imidazo[1,2-a]pyridine derivatives have demonstrated promising in vitro activity against kinetoplastid parasites like Leishmania and Trypanosoma . Furthermore, the imidazo[1,2-a]pyridine skeleton is widely investigated for its diverse pharmacological properties, including anticancer, antituberculosis, antibacterial, antiviral, anti-inflammatory, and antidiabetic activities . The presence of the carbamic acid ester group makes it a versatile building block for parallel synthesis and structure-activity relationship (SAR) studies, enabling researchers to efficiently create a library of analogs via C-H functionalization, a powerful and atom-economical method to rapidly introduce functional groups onto the heterocyclic core . This compound is offered for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2/c1-21-15(20)18-14-13(10-5-3-2-4-6-10)17-12-8-7-11(16)9-19(12)14/h2-9H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWVLAJUEREYOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501331431
Record name methyl N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202679
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

335418-66-1
Record name methyl N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-carbamic acid methyl ester typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[1,2-a]pyridine core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The chloro-substituted phenyl group is then introduced via electrophilic aromatic substitution reactions. Finally, the carbamic acid methyl ester group is attached using carbamoylation reactions, often employing reagents such as methyl chloroformate or methyl isocyanate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-carbamic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions often performed in anhydrous conditions.

    Substitution: Amines, thiols; reactions conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives, such as alcohols or amines.

    Substitution: Formation of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer activities. For instance, compounds within this class have shown efficacy against various cancer cell lines, including HepG2 and MDA-MB-231. The cytotoxic effects are often evaluated using IC50 values to determine the concentration required to inhibit cell growth by 50%. In one study, a related compound demonstrated an IC50 of 1.4 µM against MDA-MB-231 cells, suggesting strong potential as a cancer therapeutic agent .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of imidazo[1,2-a]pyridine derivatives. Research has indicated that these compounds can inhibit the growth of certain bacterial strains, making them candidates for further development as antimicrobial agents. The mechanisms behind their activity often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Cancer Treatment

In a notable case study, researchers synthesized several derivatives of imidazo[1,2-a]pyridine to evaluate their anticancer activity. One derivative exhibited selective toxicity towards cancerous cells while sparing normal cells. The study utilized various assays to assess cell viability and apoptosis induction, confirming the compound's potential as a targeted cancer therapy.

Antimicrobial Research

Another study focused on the antimicrobial efficacy of related compounds against resistant strains of bacteria. The results showed promising inhibition constants ranging from 1.98 to 2.16 µM, indicating effective binding interactions with bacterial targets. This highlights the potential for developing new antibiotics based on imidazo[1,2-a]pyridine scaffolds.

Mechanism of Action

The mechanism of action of (6-Chloro-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-carbamic acid methyl ester involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific active sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Position 3 Substituent Molecular Weight Key Feature(s) Reference
Target Compound Imidazo[1,2-a]pyridine Carbamic acid methyl ester 315.0895 Enhanced metabolic stability
Methyl 4-(2-nitroimidazo[1,2-a]pyridin-3-yl)benzoate Imidazo[1,2-a]pyridine Methyl benzoate 301.27 Electrophilic nitro group; 75% synthesis yield
Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate Imidazo[1,2-b]pyridazine Ethyl ester 239.659 Pyridazine core; lower aromaticity
Methyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate Imidazo[1,2-a]pyridine Methyl carboxylate 194.16 Fluorine substitution; improved permeability
2-[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide Imidazo[1,2-a]pyridine Acetamide 333.20 Amide group; lower hydrolytic stability

Key Findings and Insights

Carbamate Advantage : The carbamic acid methyl ester group in the target compound provides a balance between stability and reactivity, outperforming esters (e.g., ethyl carboxylates) in metabolic resistance and amides (e.g., acetamide) in synthetic versatility .

Substituent Effects : Chlorine at position 6 contributes to steric and electronic modulation, while fluorine (as in ) offers distinct pharmacokinetic profiles due to its electronegativity.

Biological Activity

(6-Chloro-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-carbamic acid methyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Chemical Name : this compound
  • Molecular Formula : C14H12ClN3O2
  • Molecular Weight : 287.72 g/mol
  • CAS Number : 727976-26-3

The compound exhibits various biological activities primarily attributed to its imidazo[1,2-a]pyridine scaffold, which is known for its role in inhibiting key enzymes involved in cell signaling pathways. Notably, it has been studied for its potential as a phosphoinositide 3-kinase (PI3K) inhibitor, which plays a critical role in cancer cell proliferation and survival.

Anticancer Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant anticancer properties. For instance:

  • A study demonstrated that compounds with similar structures can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The inhibition was linked to the induction of apoptosis and cell cycle arrest at specific concentrations .

Anthelmintic Activity

A related class of compounds has shown promise as anthelmintics. For example:

  • Methyl imidazo[1,2-a]pyridine derivatives were effective against helminths in livestock at dosages as low as 2.5 mg/kg . This suggests that this compound may also possess similar anthelmintic properties.

Case Studies

  • Antitumor Effects :
    • In vitro studies revealed that the compound induced morphological changes in cancer cells and increased caspase activity, indicating apoptosis .
    • The half-maximal inhibitory concentration (IC50) values for related compounds were reported to range from 20 µM to 45 µM against various cancer cell lines .
  • In Vivo Studies :
    • Animal models have been used to evaluate the efficacy of imidazo[1,2-a]pyridine derivatives in tumor growth inhibition. Results showed significant tumor size reduction compared to control groups .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in MDA-MB-231 cells
AnthelminticEffective against helminths at low dosages
PI3K InhibitionInhibits cell proliferation in cancer models

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (6-Chloro-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-carbamic acid methyl ester, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation of 2-aminopyridine derivatives with substituted aldehydes under acidic conditions. For example, refluxing 2-aminopyridine with chlorinated aryl aldehydes in methanol with glacial acetic acid as a catalyst can yield the imidazo[1,2-a]pyridine core . Key variables include solvent choice (e.g., DMF for improved solubility), temperature (80–100°C), and stoichiometric ratios of reactants. Yield optimization often requires monitoring via TLC and purification via silica gel chromatography .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer :

  • NMR Spectroscopy : Critical for confirming regiochemistry of the imidazo[1,2-a]pyridine core and substituent positions (e.g., distinguishing Cl at C6 vs. other positions) .
  • HPLC-MS : Used to detect impurities or byproducts from incomplete cyclization or esterification steps .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry, as demonstrated for analogous imidazo[1,2-a]pyridine carbaldehydes .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Start with antimicrobial susceptibility testing (e.g., MIC assays against Gram-positive/negative bacteria) due to the known activity of imidazo[1,2-a]pyridines . For anticancer potential, use cell viability assays (MTT/WST-1) on cancer cell lines, noting that chloro and phenyl substituents may enhance cytotoxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the chloro and carbamate groups in bioactivity?

  • Methodological Answer :

  • Analog Synthesis : Replace Cl with F, Br, or methyl groups to assess halogen dependency . Modify the carbamate (e.g., ethyl vs. methyl esters) to study steric/electronic effects .
  • Biological Assays : Compare analogs in dose-response models (e.g., IC50 values in kinase inhibition assays). For example, ethyl esters in related compounds show reduced solubility but higher target affinity .
  • Data Analysis : Use computational tools (e.g., molecular docking) to correlate substituent effects with binding energy in target proteins .

Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo models for this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid hydrolysis of the carbamate group in vivo, which may reduce efficacy .
  • Formulation Adjustments : Use prodrug strategies (e.g., tert-butyl esters) to enhance bioavailability, as seen in structurally similar pyrrolidine-carbamates .
  • Target Validation : Confirm mechanism via knock-out models or siRNA silencing to rule off-target effects .

Q. How can synthetic challenges, such as low regioselectivity during cyclization, be addressed?

  • Methodological Answer :

  • Catalytic Optimization : Use Lewis acids (e.g., ZnCl2) to direct cyclization to the C3 position, as demonstrated for imidazo[1,2-a]pyridine-3-carbaldehydes .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves yield (e.g., 30 minutes vs. 16 hours for Schiff base formation) .

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